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Compound of Interest

Compound Name: cis-2-Buten-1-Ol

Cat. No.: B1594861 Get Quote

This technical guide provides a comprehensive overview of the key spectral data for cis-crotyl

alcohol (also known as (Z)-2-buten-1-ol). The information is intended for researchers,

scientists, and professionals in drug development and other scientific fields who require

detailed spectroscopic information for this compound. This document presents quantitative data

from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry

(MS), along with detailed experimental protocols for data acquisition.

Spectral Data Summary
The following sections summarize the quantitative spectral data for cis-crotyl alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic

molecules. The data presented here are for the proton (¹H) and carbon-13 (¹³C) nuclei.

Table 1: ¹H NMR Spectral Data for cis-Crotyl Alcohol
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Chemical Shift (δ)
(ppm)

Multiplicity
Coupling Constant
(J) (Hz)

Assignment

5.65 - 5.80 m - H-2

5.45 - 5.60 m - H-3

4.20 d 6.5 H-1 (CH₂)

1.65 d 6.0 H-4 (CH₃)

1.50 s - OH

Solvent: CDCl₃, Reference: TMS. Data sourced from SpectraBase.[1]

Table 2: ¹³C NMR Spectral Data for cis-Crotyl Alcohol

Chemical Shift (δ) (ppm) Assignment

129.5 C-3

128.0 C-2

58.5 C-1

13.0 C-4

Solvent: CDCl₃, Reference: TMS. Data sourced from Wiley-VCH GmbH via PubChem.[2]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of cis-crotyl alcohol is characterized by the following absorption bands.

Table 3: IR Spectral Data for cis-Crotyl Alcohol
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Wavenumber (cm⁻¹) Intensity Assignment

~3330 Strong, Broad O-H stretch

~3020 Medium =C-H stretch

~2920 Medium C-H stretch (sp³)

~1650 Medium C=C stretch

~1000 Strong C-O stretch

Data obtained from the NIST/EPA Gas-Phase Infrared Database.[3]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The electron ionization (EI) mass spectrum of cis-crotyl alcohol is summarized

below.

Table 4: Mass Spectrometry Data for cis-Crotyl Alcohol

m/z Relative Intensity (%) Assignment

72 25 [M]⁺ (Molecular Ion)

57 100 [M - CH₃]⁺

43 60 [C₃H₇]⁺ or [CH₃CO]⁺

41 55 [C₃H₅]⁺

39 50 [C₃H₃]⁺

31 45 [CH₂OH]⁺

Data sourced from SpectraBase.[1]

Experimental Protocols
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The following protocols describe the general methodologies for acquiring the spectral data

presented above.

NMR Spectroscopy
Sample Preparation:

Accurately weigh 5-20 mg of cis-crotyl alcohol for ¹H NMR (or 20-50 mg for ¹³C NMR) into a

clean, dry vial.

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

Gently vortex or sonicate the mixture to ensure the sample is fully dissolved.

Using a Pasteur pipette with a glass wool plug, filter the solution directly into a 5 mm NMR

tube to remove any particulate matter.

Ensure the liquid level in the NMR tube is between 4.0 and 5.0 cm from the bottom.

Cap the NMR tube and carefully wipe the outside with a lint-free tissue.

Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a

gauge.

Place the sample into the NMR magnet.

Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.

Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.

Tune and match the probe to the desired nucleus (¹H or ¹³C).

Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation

delay) and acquire the spectrum.

Process the resulting Free Induction Decay (FID) with a Fourier transform to obtain the

frequency-domain spectrum.
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Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid Film):

Place a single drop of liquid cis-crotyl alcohol onto the surface of one salt plate (e.g., NaCl or

KBr).

Gently place a second salt plate on top of the first, spreading the liquid into a thin, uniform

film.

Ensure there are no air bubbles in the film.

Data Acquisition:

Place the salt plate assembly into the sample holder of the FTIR spectrometer.

Acquire a background spectrum of the empty spectrometer.

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to

the background spectrum to produce the final absorbance or transmittance spectrum.

The typical scanning range is from 4000 cm⁻¹ to 400 cm⁻¹.

Mass Spectrometry (GC-MS)
Sample Preparation:

Prepare a dilute solution of cis-crotyl alcohol in a volatile organic solvent (e.g.,

dichloromethane or methanol). The concentration should be approximately 1 mg/mL.

Data Acquisition:

Inject a small volume (e.g., 1 µL) of the prepared solution into the gas chromatograph (GC)

inlet.

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary

column, which separates the components of the sample.
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As cis-crotyl alcohol elutes from the GC column, it enters the ion source of the mass

spectrometer.

In the ion source (typically using electron ionization at 70 eV), the molecules are bombarded

with electrons, causing ionization and fragmentation.

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z)

by a mass analyzer.

A detector records the abundance of each ion, generating the mass spectrum.

Visualized Workflows
The following diagrams illustrate the logical workflows for spectroscopic analysis.
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Caption: General workflow for spectroscopic analysis of cis-crotyl alcohol.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1594861?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1594861?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic Data

Structural Information Derived

Final Structure Elucidation

NMR Data
(Chemical Shifts, Coupling)

Carbon-Hydrogen Framework
Connectivity

IR Data
(Absorption Bands)

Functional Groups
(O-H, C=C)

MS Data
(m/z values)

Molecular Weight (72)
Fragmentation Pattern

cis-Crotyl Alcohol

Click to download full resolution via product page

Caption: Logical flow for structure elucidation from spectral data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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